molecular formula C14H15Cl2NO B7477800 N-cyclopentyl-3-(2,3-dichlorophenyl)prop-2-enamide

N-cyclopentyl-3-(2,3-dichlorophenyl)prop-2-enamide

カタログ番号 B7477800
分子量: 284.2 g/mol
InChIキー: FALWQBOMBLXOHP-CMDGGOBGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclopentyl-3-(2,3-dichlorophenyl)prop-2-enamide, also known as CPP or CPP-115, is a potent and selective inhibitor of the enzyme GABA aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, which has potential therapeutic applications in the treatment of various neurological and psychiatric disorders.

作用機序

N-cyclopentyl-3-(2,3-dichlorophenyl)prop-2-enamide-115 works by inhibiting GABA-AT, which leads to an increase in the levels of GABA in the brain. GABA is the primary inhibitory neurotransmitter in the brain and plays a crucial role in regulating neuronal activity. By increasing the levels of GABA, this compound-115 enhances the inhibitory tone in the brain, which can have therapeutic effects in various neurological and psychiatric disorders.
Biochemical and physiological effects:
This compound-115 has been shown to increase the levels of GABA in the brain, which can have a range of biochemical and physiological effects. GABA is involved in regulating neuronal excitability, neurotransmitter release, and synaptic plasticity. By enhancing the inhibitory tone in the brain, this compound-115 can modulate these processes and potentially improve neurological and psychiatric symptoms.

実験室実験の利点と制限

N-cyclopentyl-3-(2,3-dichlorophenyl)prop-2-enamide-115 has several advantages as a research tool in the laboratory. It is a potent and selective inhibitor of GABA-AT, which allows for precise modulation of GABA levels in the brain. It also has good pharmacokinetic properties, which makes it suitable for in vivo studies. However, there are also limitations to its use. This compound-115 has a short half-life in vivo, which requires frequent dosing. It also has potential off-target effects, which need to be carefully controlled for in experimental design.

将来の方向性

There are several future directions for research on N-cyclopentyl-3-(2,3-dichlorophenyl)prop-2-enamide-115. One area of interest is its potential as a treatment for addiction. Preclinical studies have shown that this compound-115 can reduce drug-seeking behavior and prevent relapse in addiction models. Clinical trials are currently underway to evaluate its efficacy in human subjects. Another area of interest is its potential as a treatment for refractory epilepsy. Clinical trials have shown promising results, and further studies are needed to determine its long-term safety and efficacy. Finally, there is also interest in exploring the potential of this compound-115 in the treatment of other neurological and psychiatric disorders, such as anxiety and depression.

合成法

N-cyclopentyl-3-(2,3-dichlorophenyl)prop-2-enamide-115 can be synthesized using a modified version of the Hantzsch reaction. The synthesis involves the condensation of cyclopentanone, 2,3-dichlorobenzaldehyde, and ethyl cyanoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then hydrolyzed and decarboxylated to yield this compound-115.

科学的研究の応用

N-cyclopentyl-3-(2,3-dichlorophenyl)prop-2-enamide-115 has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. Preclinical studies have shown that this compound-115 is effective in reducing seizures and preventing relapse in drug addiction. Clinical trials have also demonstrated its potential as an adjunct therapy for the treatment of refractory epilepsy.

特性

IUPAC Name

(E)-N-cyclopentyl-3-(2,3-dichlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2NO/c15-12-7-3-4-10(14(12)16)8-9-13(18)17-11-5-1-2-6-11/h3-4,7-9,11H,1-2,5-6H2,(H,17,18)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALWQBOMBLXOHP-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C=CC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)NC(=O)/C=C/C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。